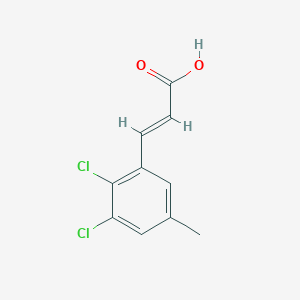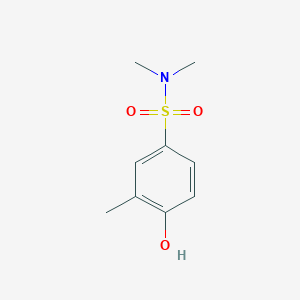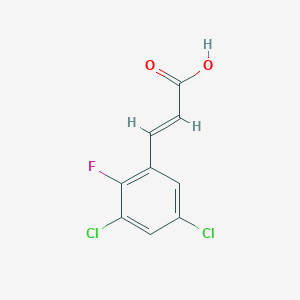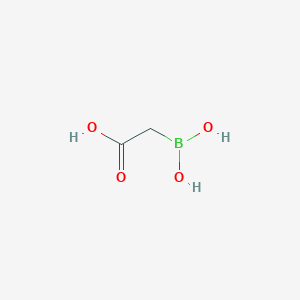![molecular formula C11H6F6O2 B13726368 4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13726368.png)
4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid is a fluorinated organic compound with the molecular formula C11H5F6O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of multiple trifluoromethyl groups, which contribute to its high reactivity and stability.
Vorbereitungsmethoden
The synthesis of 4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with trifluoroacetic anhydride in the presence of a base to form the corresponding trifluoromethylated intermediate. This intermediate is then subjected to a Wittig reaction to yield the final product.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or tetrahydrofuran are commonly used.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions.
Analyse Chemischer Reaktionen
4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The trifluoromethyl groups in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated carboxylic acids, while reduction may produce trifluoromethylated alcohols.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorinated groups enhance its binding affinity and specificity.
Medicine: The compound has potential applications in drug discovery and development. Its stability and reactivity make it a suitable candidate for the design of novel pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties contribute to the development of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which in turn affect its binding affinity and reactivity. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid, 4-(trifluoromethyl)phenylboronic acid, and 4-(trifluoromethyl)benzylamine share structural similarities with this compound.
Uniqueness: The presence of multiple trifluoromethyl groups in this compound enhances its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and precise chemical modifications.
Eigenschaften
Molekularformel |
C11H6F6O2 |
|---|---|
Molekulargewicht |
284.15 g/mol |
IUPAC-Name |
(E)-4,4,4-trifluoro-3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-2-6(4-7)8(5-9(18)19)11(15,16)17/h1-5H,(H,18,19)/b8-5+ |
InChI-Schlüssel |
YIOPVTGKWQLFKC-VMPITWQZSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C(=C\C(=O)O)/C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=CC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


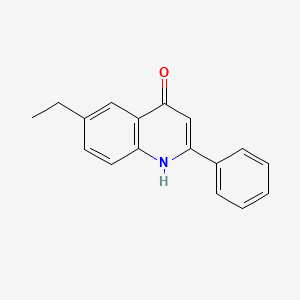
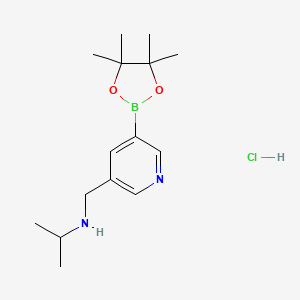
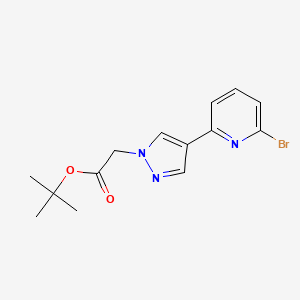
![2,4-ditert-butyl-6-[[(2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol](/img/structure/B13726296.png)
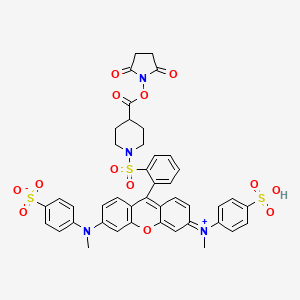

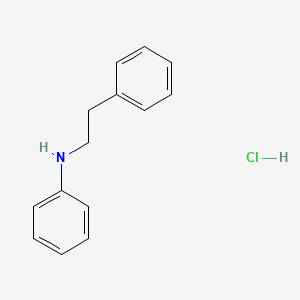
![2-(7-Difluoromethyl-5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[-4,5-b]p-yridin-3-yl)ethanol](/img/structure/B13726329.png)
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide](/img/structure/B13726334.png)
